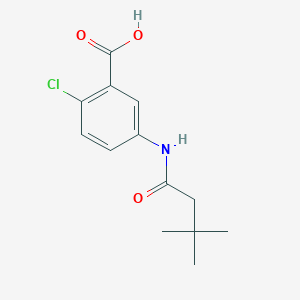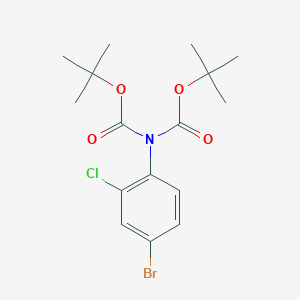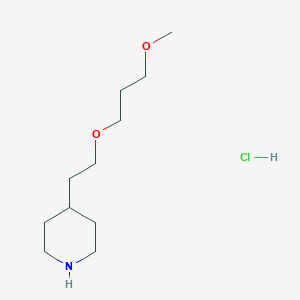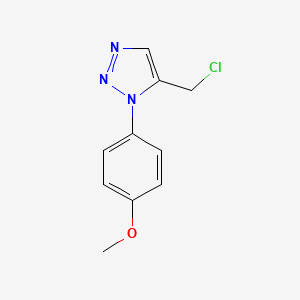
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid
Vue d'ensemble
Description
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid is a chemical compound with the CAS Number: 1179220-59-7 . It has a molecular weight of 269.73 . The IUPAC name for this compound is 2-chloro-5-[(3,3-dimethylbutanoyl)amino]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClNO3/c1-13(2,3)7-11(16)15-8-4-5-10(14)9(6-8)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Process Development
Industrial Process Scale-Up of Key Intermediates
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally related compound, is crucial in synthesizing a family of SGLT2 inhibitors for diabetes therapy. A scalable, cost-effective, and high-yield process for preparing this compound using dimethyl terephthalate as the raw material has been developed, indicating the potential of related compounds in drug synthesis and industrial-scale production (Zhang et al., 2022).
Biomedical Applications
Antimicrobial and Antiproliferative Agents
Fused pyrimidine derivatives synthesized from 2-amino-5-chlorobenzoic acid exhibit significant anti-inflammatory, antiproliferative, and antimicrobial activities. These findings underscore the potential biomedical applications of chlorobenzoic acid derivatives in treating inflammation and combating microbial infections (Vachala et al., 2011).
Analytical Chemistry
Anion Recognition and Sensing
4-(N,N-Dimethylamino)benzoic acid, a compound with structural similarities, has shown high selectivity and affinity in anion recognition, especially for divalent anions. This property is crucial in developing sensors and analytical methods for detecting specific anions in various matrices (Hou & Kobiro, 2006).
Materials Science
Crystal Engineering and Solid-State Chemistry
2-Chloro-4-nitrobenzoic acid has been used in crystal engineering to synthesize molecular salts with unique supramolecular structures. These salts exhibit interesting halogen bond interactions, highlighting the compound's utility in designing materials with specific crystal properties (Oruganti et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-(3,3-dimethylbutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)7-11(16)15-8-4-5-10(14)9(6-8)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQMJNZRJJUODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)
![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)
![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)


amine dihydrochloride](/img/structure/B1455645.png)
![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455647.png)
![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
